molecular formula C12H10F3NO3 B6598688 ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate CAS No. 870536-88-2

ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate

Cat. No. B6598688
CAS RN: 870536-88-2
M. Wt: 273.21 g/mol
InChI Key: AAMLFDBHOMSUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate (ETIC) is a compound of interest in the scientific community due to its potential applications in research and development. It is an organofluorine compound, a type of organic compound containing fluorine atoms, and is a derivative of indole, a nitrogenous heterocyclic organic compound. In

Scientific Research Applications

Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate has potential applications in the field of scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. In addition, ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate has been used as a catalyst for the synthesis of polymers and for the preparation of polyesters. It has also been used in the synthesis of peptides and in the preparation of polymers for drug delivery.

Mechanism of Action

The mechanism of action of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate is not yet fully understood. However, it is believed to act as a Lewis acid, which is an electron-pair acceptor. It is believed to form a complex with the substrate, which then undergoes a reaction with the other reactants. This reaction is believed to be the basis of its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate are not yet fully understood. However, it has been shown to have a moderate effect on the activity of certain enzymes, such as tyrosinase and cholinesterase. In addition, it has been shown to inhibit the growth of certain types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate in lab experiments include its low cost and ease of synthesis. Furthermore, it is non-toxic and has a low environmental impact. The main limitation of using ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate is its limited stability in the presence of moisture and light.

Future Directions

There are a number of potential future directions for the use of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate. These include its use as a catalyst in the synthesis of other compounds, its use in the preparation of polymers, its use in the synthesis of peptides, and its use in drug delivery. In addition, further research is needed to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate can be synthesized via a two-step reaction. The first step is the preparation of 6-trifluoromethoxy-2-indolecarboxylic acid (TICA) from the reaction of indole and trifluoromethanesulfonic anhydride. This is followed by the reaction of TICA with ethyl chloroformate to form ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate. The reaction can be conducted in an inert atmosphere, such as nitrogen, and is completed in a few hours at room temperature.

properties

IUPAC Name

ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-5-7-3-4-8(6-9(7)16-10)19-12(13,14)15/h3-6,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMLFDBHOMSUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate

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